Methyl 5-benzylnicotinate

Description

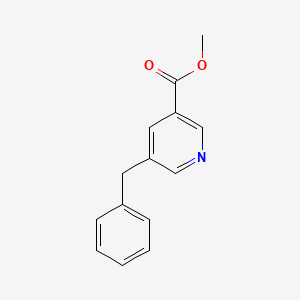

Methyl 5-benzylnicotinate is a nicotinic acid derivative characterized by a benzyl group at the 5-position of the pyridine ring and a methyl ester at the carboxyl group. Nicotinate esters are widely used in pharmaceutical and organic synthesis due to their versatility in reactions such as esterification, substitution, and amination.

Properties

Molecular Formula |

C14H13NO2 |

|---|---|

Molecular Weight |

227.26 g/mol |

IUPAC Name |

methyl 5-benzylpyridine-3-carboxylate |

InChI |

InChI=1S/C14H13NO2/c1-17-14(16)13-8-12(9-15-10-13)7-11-5-3-2-4-6-11/h2-6,8-10H,7H2,1H3 |

InChI Key |

BKPSGSMRNKHIRZ-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CN=CC(=C1)CC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 5-benzylnicotinate can be synthesized through several methods. One common approach involves the esterification of 5-benzylnicotinic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically requires refluxing the mixture for several hours to ensure complete esterification .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems can help maintain precise control over temperature, pressure, and reactant concentrations, leading to more efficient production processes .

Chemical Reactions Analysis

Hydrolysis and Degradation Kinetics

Nicotinate esters undergo pH-dependent hydrolysis . For benzyl nicotinate:

-

Base-catalyzed hydrolysis dominates at alkaline pH, with a second-order rate constant at 80°C .

-

Activation energy for hydrolysis is 70.7 kJ/mol (pH 7.40) and 55.0 kJ/mol (pH 9.04), with half-lives of 990 min and 88 min, respectively, at 25°C .

Methyl 5-benzylnicotinate would likely exhibit similar behavior, with steric effects from the 5-benzyl group potentially slowing hydrolysis compared to unsubstituted esters.

Functionalization and Ring-Opening Reactions

Pyridine derivatives undergo regioselective transformations:

-

Ring cleavage of 7-azaindole-3-carboxaldehydes with β-ketoesters (e.g., ethyl acetoacetate) in the presence of NHOAc and Zn(OTf) yields meta-aminoaryl nicotinates (Fig. 1e) .

-

Nickel-catalyzed cross-coupling of pyridinium ions with arylzinc reagents enables enantioselective arylation at the 2-position .

These methodologies could be adapted to modify the pyridine ring of this compound, introducing substituents at the 2- or 4-positions.

Thermal and Stability Data

This compound would likely have comparable physical properties, with slight variations due to the additional benzyl group.

Biological and Pharmacological Interactions

While outside the scope of chemical reactions, benzyl nicotinate’s vasodilatory effects are well-documented:

Scientific Research Applications

Methyl 5-benzylnicotinate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.

Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds

Mechanism of Action

The mechanism of action of methyl 5-benzylnicotinate is not fully understood. it is believed to interact with specific molecular targets and pathways. For instance, it may act as a vasodilator by promoting the release of prostaglandins, which are locally-acting compounds with a short half-life . This action can enhance blood flow and reduce inflammation at the site of application.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Methyl 5-benzylnicotinate can be compared to other nicotinate derivatives with varying substituents at position 5:

| Compound Name | Substituent at Position 5 | Key Structural Feature |

|---|---|---|

| Methyl 5-(bromomethyl)nicotinate | Bromomethyl | High reactivity for nucleophilic substitution |

| Methyl 5-(3-formylphenyl)nicotinate | 3-Formylphenyl | Formyl group enables Schiff base formation |

| Methyl 5-cyano-6-[(4-methoxybenzyl)amino]-2-methylnicotinate | Cyano and methoxybenzylamino | Electron-withdrawing cyano group enhances stability |

| Methyl 5-[4-(benzyloxy)phenyl]nicotinate | Benzyloxy-phenyl | Benzyloxy group increases steric bulk |

| Methyl 5-chloro-6-(cyclopropylmethoxy)-2-methylnicotinate | Chloro and cyclopropylmethoxy | Cyclopropylmethoxy improves lipophilicity |

Key Insight : The benzyl group in this compound balances lipophilicity and steric effects, unlike bulkier groups (e.g., cyclopropylmethoxy) or highly reactive substituents (e.g., bromomethyl), which may limit bioavailability or stability .

Physicochemical Properties

Data from analogous compounds highlight trends in molar mass, density, and solubility:

| Compound Name | Molecular Formula | Molar Mass (g/mol) | Boiling Point (°C) | pKa | |

|---|---|---|---|---|---|

| Methyl 5-cyano-6-[(4-methoxybenzyl)amino]-2-methylnicotinate | C₁₈H₁₈N₃O₃ | 327.36 | N/A | N/A | |

| Methyl 5-bromo-4,6-dihydroxynicotinate | C₈H₇BrNO₄ | 276.05 | N/A | ~2.5 | |

| Ethyl 5-bromo-4-hydroxy-2-methylnicotinate | C₁₀H₁₁BrNO₃ | 289.10 | N/A | ~3.1 |

Comparison: this compound (estimated molar mass ~257.3 g/mol) is less polar than hydroxyl- or cyano-substituted derivatives, favoring better lipid bilayer penetration. Its pKa is expected to align with nicotinic acid derivatives (~3–4), but the benzyl group may slightly increase acidity due to electron-withdrawing effects .

Pharmacokinetic Considerations

- Lipophilicity : Benzyl-substituted compounds (logP ~2.5–3.0) generally exhibit better absorption than polar derivatives like Methyl 5-bromo-4,6-dihydroxynicotinate (logP ~1.2) .

- Metabolic Stability : The benzyl group may slow hepatic metabolism compared to halogenated analogs, extending half-life .

Biological Activity

Methyl 5-benzylnicotinate is a compound derived from nicotinic acid, notable for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a methyl ester group attached to the 5-position of the nicotinic acid structure, along with a benzyl group. This structural configuration contributes to its lipophilicity and ability to penetrate biological membranes.

Key Properties

- Molecular Formula : CHNO

- Molecular Weight : 219.25 g/mol

- Solubility : Moderate in water; higher solubility in organic solvents.

- Lipophilicity : High, facilitating blood-brain barrier (BBB) penetration.

This compound exhibits several mechanisms that contribute to its biological activity:

- Neuroprotective Effects : It has shown the ability to protect neural cells from oxidative stress and apoptosis, making it a candidate for treating neurodegenerative diseases.

- Anti-inflammatory Activity : The compound modulates inflammatory pathways by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6.

- Vasodilatory Effects : It enhances blood flow by promoting vasodilation, which is beneficial in cardiovascular health.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Neuroprotection | Reduces neuronal apoptosis | |

| Anti-inflammatory | Decreases TNF-α levels | |

| Vasodilation | Increases blood flow | |

| Antimicrobial | Inhibits bacterial growth |

Case Study 1: Neuroprotection in Animal Models

A study investigated the neuroprotective effects of this compound in a rat model of Parkinson's disease. The compound was administered daily for four weeks, resulting in significant improvement in motor function and reduction in dopaminergic neuron loss compared to control groups.

Case Study 2: Anti-inflammatory Properties

In vitro studies demonstrated that this compound significantly inhibited the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages. This suggests potential applications in treating inflammatory diseases.

Case Study 3: Vasodilatory Effects

Clinical trials assessing the vasodilatory effect of this compound showed enhanced peripheral circulation in patients with chronic limb ischemia. The treatment resulted in improved walking distance and reduced pain during exercise.

Synthesis and Pharmacokinetics

The synthesis of this compound can be achieved through esterification reactions involving benzylic alcohol and nicotinic acid derivatives. The compound demonstrates favorable pharmacokinetic properties, including:

- High gastrointestinal absorption

- Good bioavailability (not significantly metabolized by liver enzymes)

- BBB permeability , making it suitable for central nervous system applications

Toxicology and Safety Profile

Toxicological assessments indicate that this compound has a low toxicity profile, with an LD50 value exceeding 2000 mg/kg, categorizing it under Class 5 toxicity according to standard classifications. No significant mutagenic effects have been reported in various assays.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing Methyl 5-benzylnicotinate, and what challenges arise during purification?

- Methodological Answer : this compound can be synthesized via esterification of 5-benzylnicotinic acid using methanol in the presence of acid catalysts (e.g., H₂SO₄) or coupling reagents (e.g., DCC/DMAP). A key challenge is isolating the product from unreacted starting materials or side products like benzyl derivatives. Column chromatography with silica gel (eluent: hexane/ethyl acetate gradient) is commonly employed for purification. Impurities such as residual benzyl halides or hydrolyzed intermediates (e.g., 5-benzylnicotinic acid) should be monitored using TLC and HPLC .

- Data Consideration : Report yields, Rf values, and retention times. Include NMR (¹H/¹³C) and HRMS data to confirm structural integrity .

Q. How should researchers characterize this compound to ensure reproducibility?

- Methodological Answer : Standard characterization includes:

- Spectroscopy : ¹H NMR (confirm ester methyl group at ~3.9 ppm and aromatic protons in the benzyl/nictoinoyl moieties), ¹³C NMR (carbonyl signal at ~165-170 ppm), and IR (C=O stretch at ~1720 cm⁻¹).

- Chromatography : HPLC purity >95% with UV detection at 254 nm.

- Elemental Analysis : Match calculated and observed C/H/N ratios.

Reproducibility requires documenting solvent grades, instrument calibration (e.g., NMR referencing to TMS), and batch-specific impurities (e.g., residual solvents in GC-MS) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

- Methodological Answer : Discrepancies in bioactivity data (e.g., IC₅₀ values) may stem from variations in assay conditions (e.g., cell line viability, incubation time) or compound stability (e.g., ester hydrolysis in buffer). To address this:

- Standardize Assays : Use validated cell lines (e.g., HEK293 vs. HeLa) and control for pH/temperature.

- Stability Studies : Perform LC-MS to monitor degradation products during assays.

- Meta-Analysis : Systematically compare literature data using tools like PRISMA guidelines to identify confounding variables (e.g., solvent DMSO concentration differences) .

Q. What strategies optimize the regioselective functionalization of this compound for structure-activity relationship (SAR) studies?

- Methodological Answer :

- Directed Ortho-Metalation : Use LDA or TMPLi to deprotonate the 5-benzyl group’s ortho position, followed by electrophilic quenching (e.g., alkyl halides).

- Cross-Coupling : Suzuki-Miyaura coupling at the pyridine ring’s 3-position (requires halogenation via NBS).

- Computational Guidance : DFT calculations (e.g., using Gaussian) predict reactive sites by analyzing Fukui indices or electrostatic potential maps.

Validate regioselectivity via NOESY (to confirm spatial proximity) and X-ray crystallography .

Q. How should researchers design studies to investigate the metabolic stability of this compound in hepatic models?

- Methodological Answer :

- In Vitro Models : Use human liver microsomes (HLM) or hepatocytes with NADPH cofactors. Monitor parent compound depletion via LC-MS/MS over 60 minutes.

- Metabolite Identification : Employ high-resolution mass spectrometry (HRMS) with data-dependent acquisition (DDA) to detect phase I/II metabolites.

- Kinetic Analysis : Calculate intrinsic clearance (CLint) using the substrate depletion method. Compare results across species (e.g., rat vs. human) to assess translatability.

Include positive controls (e.g., verapamil for CYP3A4 activity) and validate assay reproducibility via triplicate runs .

Methodological Best Practices

Q. What are the critical steps for ensuring robust experimental design in this compound research?

- Answer :

- Hypothesis-Driven Design : Clearly define primary endpoints (e.g., IC₅₀, yield) and secondary endpoints (e.g., solubility, logP).

- Controls : Include synthetic controls (e.g., methyl nicotinate without benzyl group) and biological controls (e.g., vehicle-only in assays).

- Blinding : Use coded samples during biological testing to minimize bias.

- Power Analysis : Calculate sample size using tools like G*Power to ensure statistical validity .

Q. How should researchers address discrepancies between computational predictions and experimental data for this compound properties?

- Answer :

- Re-Evaluate Inputs : Confirm computational parameters (e.g., solvent model in COSMO-RS, basis sets in DFT).

- Experimental Validation : Repeat measurements under controlled conditions (e.g., standardized solubility assays).

- Sensitivity Analysis : Identify which variables (e.g., dielectric constant, protonation state) most affect predictions.

Cross-reference with databases like NIST Chemistry WebBook for physicochemical benchmarks .

Data Reporting Standards

Q. What metadata is essential for publishing synthetic and analytical data on this compound?

- Answer :

- Synthetic Procedures : Catalyst loadings, reaction times, temperatures, and workup details.

- Analytical Data : NMR shifts (with integration), HPLC chromatograms (column type, gradient), and spectral raw files (deposited in repositories like Zenodo).

- Biological Data : Exact assay protocols (e.g., cell passage number, serum concentration), statistical tests used, and raw data availability.

Follow guidelines from the Medicinal Chemistry Research journal for compound characterization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.